molecular formula C12H16N2 B13769795 Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)

Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)

Cat. No.: B13769795
M. Wt: 188.27 g/mol
InChI Key: MDAMQQBXDLUPFQ-UHFFFAOYSA-N
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Description

Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci): is a heterocyclic compound that belongs to the class of pyrazinoisoindoles. This compound is characterized by a fused ring system consisting of a pyrazine ring and an isoindole ring. It has a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with an isoindole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci) can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can also be reduced to form different reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the ring system, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, room temperature.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci) is used as a building block for the synthesis of more complex molecules. It is also studied for its unique electronic properties and potential as a ligand in coordination chemistry .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: In medicine, Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci) is explored for its therapeutic potential. Its derivatives are being studied for their ability to interact with specific biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci) involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)
  • Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1,2-dimethyl-(9ci)

Comparison: Compared to its similar compounds, Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of a methyl group at the 1-position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole

InChI

InChI=1S/C12H16N2/c1-9-12-11-5-3-2-4-10(11)8-14(12)7-6-13-9/h2-5,9,12-13H,6-8H2,1H3

InChI Key

MDAMQQBXDLUPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=CC=CC=C3CN2CCN1

Origin of Product

United States

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